N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Description
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to the thiazole ring, along with an amine group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S.BrH/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14;/h3-10H,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLITQVYZTNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole derivative with a bromobenzene derivative in the presence of a suitable catalyst such as palladium.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting the thiazole derivative with a dimethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a suitable catalyst such as palladium or copper.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and proteins involved in cellular processes. It forms stable complexes with these targets, inhibiting their activity and disrupting normal cellular functions.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound exerts its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-fluorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.
N-(4-methylphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and ability to form stable complexes with molecular targets, making it more effective in various applications compared to its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
